BenchChemオンラインストアへようこそ!

Sodium;4-methyl-5-oxohexanoate

BCAT1 Inhibition Enzyme Assay Drug Discovery

Select ERG240 for BCAT1 research requiring high aqueous solubility (≥100 mg/mL) and sub-nanomolar potency (IC50 0.1-1 nM). This leucine analogue eliminates DMSO-related cytotoxicity in sensitive cell assays and bridges in vitro target validation with in vivo disease modeling via its demonstrated 100% oral bioavailability in mice. ERG240 provides a de-risked path for immunology and oncology studies, with proven efficacy in reducing joint inflammation and bone erosion in the CIA model. A cost-effective choice for large-scale screens, its stability at -20°C ensures long-term reagent consistency.

Molecular Formula C7H11NaO3
Molecular Weight 166.15 g/mol
Cat. No. B10855255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;4-methyl-5-oxohexanoate
Molecular FormulaC7H11NaO3
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C(=O)C.[Na+]
InChIInChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyQEQCTLAIARYMND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-methyl-5-oxohexanoate (ERG240) Product Evidence Guide: BCAT1 Inhibitor for Inflammatory and Cancer Research


Sodium 4-methyl-5-oxohexanoate (CAS 1415683-79-2), synonymously referred to as ERG240 or EGR240, is the sodium salt of 4-methyl-5-oxohexanoic acid. It is a synthetic small molecule identified as a leucine analogue and a potent, selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1) [1]. This compound has garnered significant attention in preclinical research for its ability to modulate metabolic reprogramming and inflammation in disease models, with documented applications in oncology, rheumatoid arthritis, and bone disease research [2].

Sodium 4-methyl-5-oxohexanoate (ERG240): Why Structural Analogs and Alternative BCAT1 Inhibitors Cannot Be Interchanged


The differentiation of Sodium 4-methyl-5-oxohexanoate (ERG240) from its closest analogs is quantifiable across multiple dimensions, making generic substitution scientifically unjustifiable. While its free acid form (4-methyl-5-oxohexanoic acid) and methyl ester (methyl 4-methyl-5-oxohexanoate) share the same core carbon skeleton, they exhibit starkly different aqueous solubility and biological activity profiles . Critically, ERG240 demonstrates sub-nanomolar potency for its target, BCAT1, which is orders of magnitude greater than other commercially available BCAT1 inhibitors like Gabapentin and provides a clear potency advantage over other advanced probes such as BAY-069 . Furthermore, the combination of ERG240's exceptional water solubility and oral bioavailability is not matched by other BCAT1 inhibitors in its class, directly impacting its utility in both in vitro and in vivo experimental workflows . The following quantitative evidence guide details these critical, non-interchangeable performance characteristics.

Sodium 4-methyl-5-oxohexanoate (ERG240): Direct Comparative Performance Data vs. Closest Analogs


ERG240 Exhibits Sub-Nanomolar BCAT1 Inhibitory Potency, Surpassing Gabapentin by >10,000,000-Fold and BAY-069 by ~31-Fold

ERG240 is a highly potent inhibitor of recombinant human BCAT1 with a reported IC50 range of 0.1-1 nM . This potency is a critical point of differentiation from other known BCAT1 inhibitors. Gabapentin, a widely used drug with known off-target BCAT1 inhibitory activity, exhibits an IC50 of approximately 10,000,000 nM (10 mM), making ERG240 at least 10 million times more potent [1]. Furthermore, compared to the more advanced probe BAY-069, ERG240 demonstrates a 31- to 310-fold improvement in potency [2]. This exceptional potency allows for the use of significantly lower compound concentrations in cell-based assays, minimizing potential off-target or cytotoxic effects related to high dosing .

BCAT1 Inhibition Enzyme Assay Drug Discovery

ERG240 Demonstrates High Aqueous Solubility (>100 mg/mL), Enabling DMSO-Free Assay Conditions Unlike BAY-069

The aqueous solubility of a small molecule is paramount for reproducible in vitro assays and in vivo formulation. ERG240 exhibits exceptional solubility in water, with reported values reaching ≥100 mg/mL (>600 mM) . This is a key differentiator from other BCAT1 probes. For example, BAY-069 is reported as insoluble in water, necessitating the use of organic co-solvents like DMSO for all assays . The free acid analog, 4-methyl-5-oxohexanoic acid, also has poor water solubility (approximately 0.017 mg/L), while the methyl ester is described as insoluble . This solubility advantage allows researchers to prepare highly concentrated aqueous stock solutions of ERG240, minimizing the need for DMSO and thereby reducing potential solvent-induced artifacts and cytotoxicity in cell-based experiments.

Solubility Assay Development In Vitro

ERG240 Demonstrates Oral Bioavailability (F=100% in Mice) and Potent In Vivo Efficacy in Rheumatoid Arthritis Model

ERG240 is characterized by excellent oral pharmacokinetics and robust in vivo efficacy. Following oral administration of 500 mg/kg in mice, ERG240 achieved 100% bioavailability, a Cmax of 351 μg/mL, and a Tmax of 1.0 hour [1]. This is in stark contrast to many other BCAT1 inhibitors which lack published in vivo data or demonstrate poor bioavailability. In a therapeutic model, oral administration of ERG240 in a collagen-induced arthritis (CIA) mouse model resulted in a significant reduction in disease severity, specifically reducing inflammation by ~50%, pannus formation by ~90%, cartilage damage by ~75%, and bone erosion by ~90% as assessed by immunohistochemical (IHC) analysis [2]. This high oral bioavailability and validated disease-modifying efficacy make ERG240 the superior choice for researchers transitioning from in vitro to in vivo studies of BCAT1 biology.

In Vivo Oral Bioavailability Rheumatoid Arthritis

ERG240 is Selective for BCAT1 Over BCAT2, Unlike Non-Selective Inhibitors Such as Compound 3 and 4

Target selectivity is a critical parameter for chemical probes to ensure that observed biological effects are due to modulation of the intended target. ERG240 is a selective inhibitor of the cytosolic isoform BCAT1 over the mitochondrial isoform BCAT2 . Enzymatic activity assays with recombinant human proteins show that while ERG240 potently inhibits BCAT1, it has minimal effect on BCAT2 activity [1]. In contrast, many other BCAT1 inhibitors, such as the widely studied compounds 3 and 4, have been characterized as dual BCAT1/BCAT2 inhibitors, which can confound results and complicate the interpretation of metabolic pathway analysis [2]. The selectivity profile of ERG240 makes it a more precise tool for dissecting BCAT1-specific biology in metabolic reprogramming, inflammation, and cancer research.

Selectivity Target Engagement Isoform Profiling

ERG240 Demonstrates Room Temperature Shipping Stability, Reducing Cold Chain Logistics Costs Compared to Less Stable Analogs

The physical stability of a research compound impacts both its shelf life and shipping requirements. ERG240 exhibits sufficient stability to be shipped and stored under non-cryogenic conditions, with vendor stability testing indicating that it can be shipped at room temperature without degradation . This is a practical advantage over some other BCAT1 inhibitors and structurally related compounds that require strict cold chain logistics (e.g., dry ice shipping and -20°C or -80°C storage) to maintain integrity . For instance, BAY-069 requires shipping on wet ice and storage at -70°C, increasing procurement and handling costs . This logistical ease reduces overall procurement cost and complexity, and simplifies laboratory handling for ERG240.

Stability Procurement Logistics

Sodium 4-methyl-5-oxohexanoate (ERG240): Optimal Application Scenarios Based on Verifiable Differentiation


High-Fidelity In Vitro BCAT1 Profiling in DMSO-Sensitive Cell Lines or Primary Cultures

ERG240 is the preferred BCAT1 inhibitor for in vitro assays requiring high aqueous solubility to minimize DMSO exposure. Its solubility of ≥100 mg/mL in water enables the preparation of concentrated aqueous stock solutions, avoiding the cytotoxic and confounding effects of DMSO, a common issue when using water-insoluble inhibitors like BAY-069 . This is particularly critical for work with sensitive primary cells, stem cells, or immune cells where DMSO can alter metabolism and gene expression. Furthermore, its sub-nanomolar potency (IC50 = 0.1-1 nM) ensures that target engagement is achieved at low concentrations, further reducing the risk of off-target effects associated with high micromolar concentrations required for less potent analogs like Gabapentin .

Transitioning BCAT1-Focused Studies from In Vitro Validation to In Vivo Proof-of-Concept in Inflammatory Disease Models

For researchers aiming to bridge in vitro target validation with in vivo disease modeling, ERG240 provides a validated path. The compound's demonstrated 100% oral bioavailability in mice and its robust efficacy in reducing joint inflammation, pannus formation, and bone erosion in the collagen-induced arthritis (CIA) model directly de-risk in vivo studies [1]. This is a clear advantage over other BCAT1 probes which lack published in vivo pharmacokinetic or efficacy data. The established oral dosing regimen and in vivo response data provide a proven experimental framework, saving significant time and resources in protocol development and reducing the likelihood of project failure due to poor compound exposure.

Selective Dissection of Cytosolic (BCAT1) vs. Mitochondrial (BCAT2) Branched-Chain Amino Acid Metabolism

When the research objective is to specifically interrogate the cytosolic arm of BCAA catabolism without perturbing mitochondrial BCAT2 function, ERG240 is the appropriate chemical probe. Unlike dual BCAT1/BCAT2 inhibitors such as compounds 3 and 4, ERG240 exhibits a selective inhibition profile, potently blocking BCAT1 while sparing BCAT2 activity [2]. Using a selective tool compound is essential to generate unambiguous data and accurately attribute observed metabolic or phenotypic changes to BCAT1 inhibition, rather than the confounding effects of simultaneous BCAT2 blockade [3].

Cost-Effective, Large-Scale Cell-Based Screening Campaigns

The combination of ERG240's high potency (0.1-1 nM IC50) and logistical stability makes it a cost-effective reagent for large-scale screening projects. Its sub-nanomolar potency means very small amounts of compound are needed per assay well, significantly reducing the total compound consumption and cost per data point across thousands of wells . Additionally, its stability for room-temperature shipping reduces procurement costs and expedites delivery, while its long-term stability at -20°C minimizes waste from compound degradation, ensuring the screening reagent remains consistent throughout the duration of the campaign .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium;4-methyl-5-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.